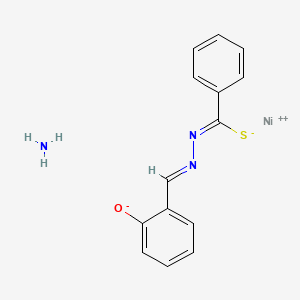
(2-Hydroxybenzaldehyde thiobenzoylhydrazonato)ammino-nickel(II)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Hydroxybenzaldehyde thiobenzoylhydrazonato)ammino-nickel(II) is a coordination compound that features a nickel(II) ion coordinated to a ligand derived from 2-hydroxybenzaldehyde and thiobenzoylhydrazine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Hydroxybenzaldehyde thiobenzoylhydrazonato)ammino-nickel(II) typically involves the reaction of 2-hydroxybenzaldehyde with thiobenzoylhydrazine to form the ligand, which is then coordinated to a nickel(II) ion. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The resulting product is then purified by recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as column chromatography or crystallization.
Chemical Reactions Analysis
Types of Reactions
(2-Hydroxybenzaldehyde thiobenzoylhydrazonato)ammino-nickel(II) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of nickel.
Reduction: Reduction reactions can convert the nickel(II) center to nickel(I) or nickel(0).
Substitution: Ligand substitution reactions can occur, where the thiobenzoylhydrazonato ligand is replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or hydrazine can be used.
Substitution: Ligand substitution reactions typically require the presence of competing ligands and may be facilitated by heating or the use of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nickel(III) or nickel(IV) complexes, while reduction may produce nickel(I) or nickel(0) species. Substitution reactions result in the formation of new nickel complexes with different ligands .
Scientific Research Applications
(2-Hydroxybenzaldehyde thiobenzoylhydrazonato)ammino-nickel(II) has several scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions, including hydrogenation and polymerization.
Biology: The compound has been studied for its potential antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its ability to interact with biological molecules.
Industry: It is used in the development of advanced materials, such as metal-organic frameworks and coordination polymers
Mechanism of Action
The mechanism by which (2-Hydroxybenzaldehyde thiobenzoylhydrazonato)ammino-nickel(II) exerts its effects involves coordination to target molecules through its nickel center. This coordination can alter the electronic properties of the target molecules, facilitating various chemical reactions. The compound can also interact with biological molecules, potentially disrupting cellular processes and leading to antimicrobial or anticancer effects .
Comparison with Similar Compounds
Similar Compounds
2-Hydroxybenzaldehyde thiosemicarbazone: Similar in structure but with a thiosemicarbazone ligand instead of thiobenzoylhydrazonato.
Nickel(II) complexes with other hydrazone ligands: These compounds have similar coordination environments but different ligand structures.
Uniqueness
(2-Hydroxybenzaldehyde thiobenzoylhydrazonato)ammino-nickel(II) is unique due to its specific ligand structure, which imparts distinct electronic and steric properties.
Properties
CAS No. |
132773-08-1 |
|---|---|
Molecular Formula |
C14H13N3NiOS |
Molecular Weight |
330.03 g/mol |
IUPAC Name |
azane;nickel(2+);(NE,Z)-N-[(2-oxidophenyl)methylidene]benzenecarbohydrazonothioate |
InChI |
InChI=1S/C14H12N2OS.H3N.Ni/c17-13-9-5-4-8-12(13)10-15-16-14(18)11-6-2-1-3-7-11;;/h1-10,17H,(H,16,18);1H3;/q;;+2/p-2/b15-10+;; |
InChI Key |
ZGMJUORGSIRREJ-OVWKBUNZSA-L |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=N/N=C/C2=CC=CC=C2[O-])/[S-].N.[Ni+2] |
Canonical SMILES |
C1=CC=C(C=C1)C(=NN=CC2=CC=CC=C2[O-])[S-].N.[Ni+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















